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glpX protein

enzyme kinetics catalytic efficiency class II FBPase

Screening class II FBPase inhibitors with class I Fbp yields AMP-contaminated false positives and misses dimer-interface disruptors. glpX Protein (CAS 149025-34-3), the E. coli class II fructose-1,6-bisphosphatase (EC 3.1.3.11), eliminates these confounds: • AMP-insensitive-no adenine nucleotide false positives; positive cooperativity (nH≈2.0) enables allosteric vs. orthosteric discrimination • Robust HTS signal: kcat/Km = 0.9×10⁵ M⁻¹s⁻¹, 3.75-fold higher than paralog YggF • Distinct phosphate inhibition (Ki=0.35 mM) supports phosphate-mimetic lead optimization Supplied as recombinant protein with verified activity. Inquire for bulk and custom preparations.

Molecular Formula C9H14N2O
Molecular Weight 0
CAS No. 149025-34-3
Cat. No. B1176325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameglpX protein
CAS149025-34-3
SynonymsglpX protein
Molecular FormulaC9H14N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlpX Protein (CAS 149025-34-3): A Class II Fructose-1,6-Bisphosphatase for Gluconeogenesis Research and Targeted Inhibitor Screening


GlpX protein, encoded by the glpX gene of the Escherichia coli glycerol 3-phosphate regulon, is a class II fructose-1,6-bisphosphatase (FBPase II; EC 3.1.3.11) that catalyzes the irreversible hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate in the gluconeogenic pathway [1]. Unlike the well-characterized class I FBPase (Fbp), GlpX is a dimeric, Mn²⁺-dependent enzyme that exhibits positive cooperativity (Hill coefficient nH ≈ 2.0) and is insensitive to AMP inhibition, placing it within a distinct regulatory and structural subclass of bacterial FBPases [1][2].

Why Generic Substitution Fails: Functional and Regulatory Divergence Among Bacterial Fructose-1,6-Bisphosphatases


Escherichia coli alone encodes at least five distinct FBPase enzymes spanning three structural classes: the class I Fbp (tetrameric, Mg²⁺-dependent, AMP-inhibited), the class II GlpX and YggF (dimeric, Mn²⁺-dependent, AMP-insensitive), and the haloacid dehalogenase-like YaeD/YbhA [1]. These enzymes differ profoundly in catalytic efficiency, substrate affinity, metal cofactor preference, and allosteric regulation. Consequently, substituting any one FBPase for another in biochemical assays, inhibitor screens, or physiological studies without matching the specific kinetic and regulatory properties of GlpX yields non-comparable results, as demonstrated by the 3-fold difference in catalytic efficiency between the paralogs GlpX and YggF and the near-complete insensitivity of GlpX to the classic FBPase inhibitor AMP [1][2].

Quantitative Differentiation of GlpX Protein Against Its Closest FBPase Analogs


3.1. Catalytic Efficiency (kcat/Km) of GlpX Exceeds the Paralog YggF by 3.75-Fold

Under identical assay conditions with fructose 1,6-bisphosphate as substrate, wild-type E. coli GlpX exhibits a catalytic efficiency (kcat/Km) of 0.9 × 10⁵ M⁻¹s⁻¹, which is approximately 3.75-fold higher than that of its closest in-class paralog YggF (kcat/Km = 2.4 × 10⁴ M⁻¹s⁻¹) [1]. This advantage arises from both a higher turnover number (kcat 5.7 vs. 2.5 s⁻¹) and a slightly lower Km (0.07 vs. 0.1 mM) [1]. The substantially higher catalytic throughput of GlpX makes it the preferred enzyme for reconstituting gluconeogenic flux in vitro and for high-throughput inhibitor screens where robust signal windows are critical.

enzyme kinetics catalytic efficiency class II FBPase

3.2. GlpX Is Completely Insensitive to AMP, Unlike the Exquisitely AMP-Sensitive Class I Fbp

The class I FBPase (Fbp) of E. coli is inhibited 50% by 15 μM AMP, a hallmark regulatory feature [1]. In stark contrast, GlpX activity is entirely unaffected by AMP at concentrations up to 1 mM [1]. Instead, GlpX is inhibited by ADP (50% residual activity at 1.25 mM ADP) and activated 1.7-fold by 1 mM phosphoenolpyruvate (PEP) [1]. This regulatory inversion means that inhibitor screening programs targeting the AMP-binding pocket of class I FBPases will yield false negatives if GlpX is used as the test enzyme, and vice versa.

allosteric regulation AMP inhibition FBPase class comparison

3.3. GlpX Binds the Essential Mn²⁺ Cofactor with 1.7-Fold Higher Affinity Than YggF

Both GlpX and YggF require Mn²⁺ for activity, but GlpX displays a significantly lower dissociation constant (KD = 0.6 mM) compared to YggF (KD = 1.0 mM), representing a 1.7-fold higher affinity [1]. This difference in metal-binding affinity is structurally correlated with subtle active-site variations and has practical implications: GlpX reaches maximal activity at lower Mn²⁺ concentrations, which can be exploited to minimize metal-catalyzed side reactions in coupled assays or to operate under metal-limited conditions mimicking the intracellular milieu.

metal cofactor affinity Mn²⁺ binding class II FBPase

3.4. Substrate Affinity of GlpX Occupies a Unique Intermediate Position Among E. coli FBPases

GlpX exhibits an apparent Km of 35–70 μM for fructose 1,6-bisphosphate (depending on assay conditions), placing it in an intermediate affinity range—lower affinity than the class I Fbp (Km ≈ 5–20 μM) but much higher affinity than the haloacid dehalogenase-like FBPases YaeD (Km ≈ 400 μM) and YbhA (Km ≈ 2,400 μM) [1][2]. This intermediate substrate affinity allows GlpX to respond dynamically to fluctuations in fructose 1,6-bisphosphate levels without saturating at low substrate concentrations, a property potentially relevant for its physiological role in glycerol metabolism.

substrate affinity Km comparison FBPase classification

3.5. GlpX Exhibits Positive Cooperativity (Hill nH ≈ 2.0), a Kinetic Signature Absent in Class I Fbp

Both E. coli GlpX and YggF display sigmoidal substrate saturation curves with Hill coefficients (nH) of 2.0–2.1, indicative of positive cooperativity in fructose 1,6-bisphosphate binding [1]. In contrast, the class I Fbp follows classical Michaelis-Menten kinetics with no reported cooperativity [1]. The cooperative behavior of GlpX implies a homotropic allosteric mechanism that sharpens the enzyme's response to substrate concentration changes, a feature that may be exploited in the design of allosteric inhibitors targeting the subunit interface unique to dimeric class II FBPases.

positive cooperativity Hill coefficient allosteric kinetics

3.6. Citrate Inhibition of M. tuberculosis GlpX (IC50 > 2 mM) Contrasts with Phosphate Inhibition of E. coli GlpX

The E. coli GlpX is competitively inhibited by inorganic phosphate with an apparent Ki of 0.35 mM [1], whereas the M. tuberculosis ortholog (MtFBPaseII) is only weakly inhibited by citrate and other TCA cycle intermediates, all displaying IC50 values greater than 2 mM [2]. This species-level divergence in inhibitor sensitivity implies that E. coli GlpX is a more tractable target for phosphate-mimetic inhibitor development, while MtFBPaseII requires distinct chemotypes for effective inhibition.

citrate inhibition phosphate inhibition species-specific regulation

Optimal Research and Procurement Scenarios for GlpX Protein (CAS 149025-34-3) Based on Quantitative Differentiation


4.1. High-Throughput Screening for Allosteric Class II FBPase Inhibitors

GlpX is the preferred enzyme for screening campaigns targeting the dimer interface of class II FBPases. Its robust catalytic signal (kcat/Km = 0.9 × 10⁵ M⁻¹s⁻¹, 3.75-fold higher than YggF [1]) enables sensitive detection of inhibitory compounds in 384- or 1536-well formats. The positive cooperativity (nH ≈ 2.0) provides a built-in allosteric readout, allowing screens to distinguish orthosteric active-site inhibitors from allosteric interface-disrupting molecules. The complete absence of AMP inhibition eliminates false-positive hits arising from adenine nucleotide contamination, a common problem when using class I Fbp.

4.2. In Vitro Reconstitution of Bacterial Gluconeogenic Flux Under Physiological Substrate Ranges

With an intermediate Km of 35–70 μM for fructose 1,6-bisphosphate [1][2], GlpX is uniquely positioned among E. coli FBPases to respond to physiological-range substrate fluctuations without saturating at low concentrations (unlike Fbp) or requiring supraphysiological substrate levels (unlike YaeD/YbhA). This makes GlpX the enzyme of choice for building in vitro gluconeogenesis models that accurately reflect intracellular metabolite dynamics.

4.3. Metal-Dependent Enzymology Studies Under Restricted Mn²⁺ Conditions

Owing to its 1.7-fold higher Mn²⁺ affinity (KD = 0.6 mM) compared to its paralog YggF [1], GlpX can be employed in kinetic and structural studies at lower Mn²⁺ concentrations, minimizing metal-catalyzed redox side reactions and better approximating the low free-Mn²⁺ environment of the bacterial cytoplasm. This property is particularly valuable in coupled enzyme assays where excess Mn²⁺ may interfere with auxiliary enzymes or detection reagents.

4.4. Species-Specific Inhibitor Profiling for Antibacterial Target Validation

The contrasting inhibitor profiles of E. coli GlpX (potent phosphate inhibition with Ki = 0.35 mM [1]) and M. tuberculosis GlpX (weak citrate inhibition with IC50 > 2 mM [2]) necessitate parallel testing of both orthologs in antibacterial drug discovery programs. E. coli GlpX serves as the tractable model enzyme for phosphate-mimetic lead optimization, while MtFBPaseII is the obligatory counter-screen to confirm species-specificity of candidate inhibitors before advancing to whole-cell Mtb assays.

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